5-methyl-1,3-phenylene bis(3-aminobenzoate)
Overview
Description
5-methyl-1,3-phenylene bis(3-aminobenzoate) is an organic compound with the molecular formula C21H18N2O4 and a molecular weight of 362.37 g/mol . This compound is known for its applications in the synthesis of polyetherimides, which are high-performance polymers used in various industrial applications due to their excellent thermal and mechanical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1,3-phenylene bis(3-aminobenzoate) typically involves the reaction of 5-methylresorcinol with 3-nitrobenzoyl chloride, followed by reduction of the nitro groups to amines. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 5-methyl-1,3-phenylene bis(3-aminobenzoate) may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1,3-phenylene bis(3-aminobenzoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of nitro groups to amines is a key step in its synthesis.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted aromatic compounds from electrophilic substitution .
Scientific Research Applications
5-methyl-1,3-phenylene bis(3-aminobenzoate) has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-1,3-phenylene bis(3-aminobenzoate) in its applications involves its ability to form strong intermolecular interactions and rigid polymer backbones. This results in materials with high thermal and mechanical stability. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes, affecting their function and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-methyl-1,3-phenylene bis(4-aminobenzoate): Similar in structure but with different substitution patterns, leading to variations in properties.
1,3-phenylene bis(3-aminobenzoate): Lacks the methyl group, resulting in different chemical and physical properties.
5-methyl-1,3-phenylene bis(3-nitrobenzoate): The nitro groups provide different reactivity compared to the amino groups.
Uniqueness
5-methyl-1,3-phenylene bis(3-aminobenzoate) is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This makes it particularly suitable for the synthesis of high-performance polyetherimides with excellent thermal and mechanical properties .
Properties
IUPAC Name |
[3-(3-aminobenzoyl)oxy-5-methylphenyl] 3-aminobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-13-8-18(26-20(24)14-4-2-6-16(22)10-14)12-19(9-13)27-21(25)15-5-3-7-17(23)11-15/h2-12H,22-23H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZXAJDGUGWRHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)N)OC(=O)C3=CC(=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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